Cefazolin is classified as a broad-spectrum cephalosporin antibiotic. It is categorized under the following:
Cefazolin can be synthesized through various methods, with one notable approach being the acylation of 7-aminocephalosporanic acid using specific acylating agents.
Cefazolin's molecular formula is , with a molecular weight of approximately 476.5 g/mol.
Cefazolin undergoes various chemical reactions that are significant for its activity and stability.
Cefazolin exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis.
In vitro studies indicate that cefazolin demonstrates significant activity against susceptible strains of bacteria, achieving high minimum inhibitory concentrations (MICs) that correlate with effective therapeutic doses .
Cefazolin exhibits several important physical and chemical properties:
Cefazolin is widely used in clinical settings due to its effectiveness against various bacterial infections.
Cefazolin remains an essential antibiotic in modern medicine due to its broad-spectrum activity and established efficacy against numerous pathogens. Its ongoing research into synthesis methods and mechanisms continues to enhance our understanding and application in clinical settings.
Cefazolin emerged from systematic modifications of the cephalosporin C nucleus. Patented in 1967 and commercialized by 1971, it represented a therapeutic advancement due to its enhanced stability against bacterial β-lactamases and improved pharmacokinetics compared to earlier cephalosporins like cephalothin [5] [8]. The molecular innovation centered on substituting the 7-aminocephalosporanic acid (7-ACA) nucleus with a heterocyclic thiadiazole group at the C-3 position and a tetrazolylacetyl side chain at C-7 [5] [6]. This configuration conferred superior serum protein binding (74–86%) and prolonged serum half-life (1.8 hours IV), enabling less frequent dosing [5] [8]. Clinically, cefazolin became a cornerstone for surgical prophylaxis and methicillin-susceptible Staphylococcus aureus (MSSA) infections due to its reliable tissue penetration and bactericidal activity [1] [8]. By the mid-1970s, studies confirmed its efficacy against over 500 pathogens, with minimum inhibitory concentrations (MICs) defining susceptibility thresholds (resistance: MIC >20 mg/L or zone diameter ≤14mm with 30µg discs) [1].
Table 1: Key Historical Milestones of Cefazolin Development | Year | Event | Significance |
---|---|---|---|
1945 | Isolation of Cephalosporium mold | Source of cephalosporin C | |
1962 | Identification of 7-ACA nucleus | Foundation for semisynthetic derivatives | |
1967 | Patent of cefazolin | Heterocyclic thiadiazole substitution at C-3 | |
1971 | Commercial launch (as "Kefzol") | First cephalosporin optimized for pharmacokinetics | |
1974 | UK clinical adoption | Broad-spectrum hospital infections | |
2019 | WHO Essential Medicine listing | Recognition of critical therapeutic role |
Cefazolin’s chemical structure, (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (C₁₄H₁₄N₈O₄S₃), distinctively positions it among β-lactams [5]. Its core β-lactam ring fused to a dihydrothiazine ring enables binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan cross-linking [8]. However, two features confer unique properties:
Unlike later-generation cephalosporins, cefazolin lacks aminothiazole or methoxyimino groups, explaining its narrower gram-negative spectrum (covers E. coli, K. pneumoniae, Proteus mirabilis but not Pseudomonas or Enterobacter) [8] [2]. Cross-reactivity with penicillins is low (<2%) and primarily linked to R1 side chain similarity (e.g., ampicillin), not the β-lactam core [6].
Table 2: Structural and Functional Comparison of Selected β-Lactams | Antibiotic | Core Structure | Key Side Chains | Spectrum Implications |
---|---|---|---|---|
Cefazolin | Cephalosporin | C-3: Methylthiadiazole; C-7: Tetrazolylacetyl | MSSA, streptococci, limited Enterobacteriaceae | |
Penicillin G | Penam | None | Streptococci, meningococci, syphilis | |
Ceftriaxone | Cephalosporin | C-3: Thiotriazinedione; C-7: Aminothiazolyl | Extended gram-negatives (e.g., Neisseria, Haemophilus) | |
Imipenem | Carbapenem | C-2: Hydroxyethyl; C-6: Dihydroxypropyl | Broadest spectrum (gram-positives, anaerobes, Pseudomonas) |
Cefazolin remains a pillar of antimicrobial stewardship programs (ASPs) due to its targeted spectrum and low resistance induction potential. In Japan, it accounted for 60% of the domestic cefazolin market until 2019, when manufacturing discontinuation by Nichi-Iko Pharmaceutical triggered a national shortage [3] [4]. This crisis profoundly impacted prescribing patterns:
This shift correlated with a 37.3% increase in unnecessary broad-spectrum use, undermining ASP goals [3]. Nationally, sales data showed a 1.8-fold surge in "Watch" category antibiotics (per WHO AWaRe classification), escalating resistance risks [4]. Globally, cefazolin’s inclusion on the WHO Essential Medicines List underscores its role in balancing efficacy and ecological impact [5] [7]. Stewardship strategies emphasize its preferential use for:
Table 3: Impact of Cefazolin Shortage on Antimicrobial Use in Japan (2018–2019) | Parameter | Pre-Shortage (2018) | Post-Shortage (2019) | P-value |
---|---|---|---|---|
Cefazolin Use | 24.1% of antimicrobials | 0% | <0.001 | |
Ceftriaxone Use | 13.9% | 28.7% | <0.05 | |
Unnecessary Broad-Spectrum Use | 4.7% | 37.3% | 0.002 | |
Appropriate Therapy | 60.6% | 41.2% | 0.06 |
Data synthesized from point-prevalence surveys [3] [4]
The cefazolin crisis exemplifies how drug shortages can disrupt stewardship, necessitating systems for securing essential antibiotics. Its structural uniqueness and stewardship value ensure ongoing relevance despite newer generations [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0